Methyl 3-(4-sulfanylphenyl)prop-2-enoate
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Overview
Description
B-cell lymphoma 6 (BCL6) inhibitors are compounds designed to target and inhibit the activity of the BCL6 protein. BCL6 is a zinc finger transcriptional repressor that plays a crucial role in the regulation of genes involved in cell cycle regulation, apoptosis, and immune response. It is frequently dysregulated in various types of cancers, particularly diffuse large B-cell lymphoma (DLBCL), making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCL6 inhibitors typically involves the design and optimization of small molecules or peptides that can effectively bind to the BCL6 protein and inhibit its function. One common approach is the use of structure-based drug design to identify and optimize compounds that can disrupt the interaction between BCL6 and its corepressors . For example, high-affinity peptides, macrocycles, and small molecule inhibitors have been developed through this method .
Industrial Production Methods
Industrial production of BCL6 inhibitors involves large-scale synthesis and purification processes. These processes are designed to ensure the production of high-purity compounds that meet the required standards for clinical use. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the purification and characterization of these inhibitors .
Chemical Reactions Analysis
Types of Reactions
BCL6 inhibitors undergo various chemical reactions, including:
Oxidation: Some BCL6 inhibitors may undergo oxidation reactions, which can affect their stability and efficacy.
Reduction: Reduction reactions can also play a role in the modification of BCL6 inhibitors, potentially altering their binding affinity and activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of BCL6 inhibitors include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically the final BCL6 inhibitor compounds, which are designed to have high binding affinity and specificity for the BCL6 protein. These products are then further tested and optimized for their therapeutic potential .
Scientific Research Applications
BCL6 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the structure and function of the BCL6 protein and its interactions with other molecules.
Biology: Employed in research to understand the role of BCL6 in cellular processes such as cell cycle regulation, apoptosis, and immune response.
Medicine: Developed as potential therapeutic agents for the treatment of cancers, particularly diffuse large B-cell lymphoma (DLBCL) and other hematologic malignancies
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BCL6 and related pathways
Mechanism of Action
BCL6 inhibitors function by targeting the BCL6 protein and disrupting its interaction with corepressor complexes. This inhibition leads to the derepression of genes that are normally repressed by BCL6, resulting in the reactivation of pathways involved in cell cycle regulation, apoptosis, and immune response . The molecular targets of BCL6 inhibitors include the BCL6 protein itself and its associated corepressors, such as NCOR, SMRT, and BCOR .
Comparison with Similar Compounds
BCL6 inhibitors are unique in their ability to specifically target the BCL6 protein and disrupt its function. Similar compounds include:
High-affinity peptides: Designed to bind to the BCL6 protein with high specificity.
Macrocycles: Large cyclic molecules that can effectively inhibit BCL6 activity.
Small molecule inhibitors: Compounds that are optimized for high binding affinity and specificity for BCL6
Compared to these similar compounds, BCL6 inhibitors offer the advantage of being highly specific and effective in targeting the BCL6 protein, making them promising candidates for therapeutic development .
Properties
IUPAC Name |
methyl 3-(4-sulfanylphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-10(11)7-4-8-2-5-9(13)6-3-8/h2-7,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHBLFORUKMDES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407255 |
Source
|
Record name | Methyl 3-(4-sulfanylphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90843-37-1 |
Source
|
Record name | Methyl 3-(4-sulfanylphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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